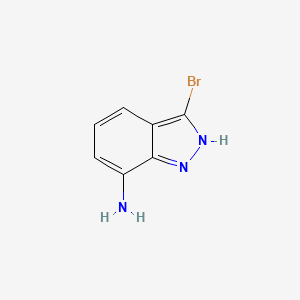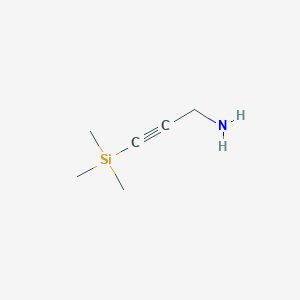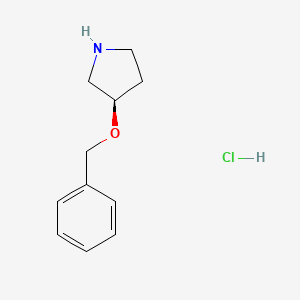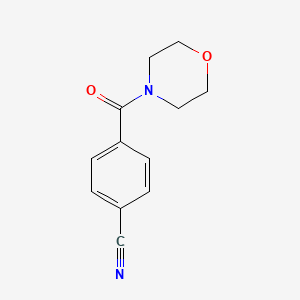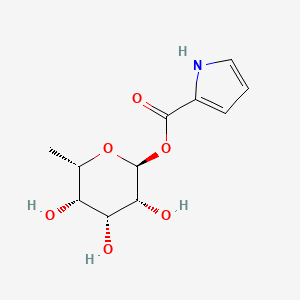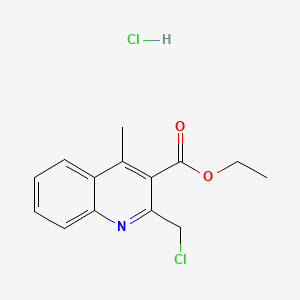
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is likely a derivative of quinoline, a class of compounds that has a wide range of biological properties . Quinoline derivatives are often used in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazolinone and quinazoline derivatives, which are structurally similar to quinolines, can be synthesized using various aldehydes and ammonium acetate .
Scientific Research Applications
Synthesis and Derivative Development
A pivotal area of research involves the development of synthesis methodologies for quinoline derivatives starting from basic compounds. For instance, a study outlines a two-step synthesis process for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, highlighting a strategy for constructing key arylquinolines for an HIV integrase project (Jentsch et al., 2018). Another research presents the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating the versatility of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate in generating novel compounds through Friedländer condensation reaction (Gao et al., 2011).
Chemical Transformations and Biological Activities
Research has also delved into the synthesis of new quinoline derivatives through chemical transformations, investigating their potential biological activities. A study describes the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its reaction with salicylaldehydes or phenols, leading to compounds with significant anti-tubercular activity (Li et al., 2019). Another unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was disclosed, showcasing its application in Williamson ether synthesis (Li et al., 2020).
Application in Antibacterial Agents
The research into the antibacterial properties of quinoline derivatives is also notable. Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been explored, with moderate antibacterial activity identified against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Mechanism of Action
Future Directions
Future research could explore the potential uses of this compound in medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .
properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUZNRWSWRIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583277 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1009306-52-8 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


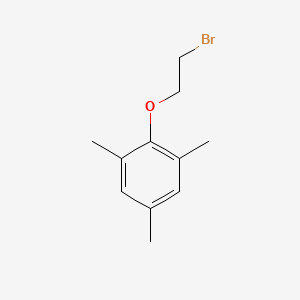


![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
